molecular formula C9H12N2O4 B8293872 5-Acetamidomethylisoxazole-3-propionic acid

5-Acetamidomethylisoxazole-3-propionic acid

Cat. No. B8293872
M. Wt: 212.20 g/mol
InChI Key: JCGHHPPBJJNMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05273989

Procedure details

7 g (0.04313 mol) of the product from Example 12 are suspended in a solution of 70 ml of acetic anhydride in 140 ml of pyridine with intensive stirring, the starting material slowly going into solution. After completion of the reaction (TLC checking), the mixture is concentrated in vacuo and the product is crystallized from acetone. Yield: 5.5 g; melting point: 134° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:4]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>N1C=CC=CC=1>[C:13]([NH:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:4]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NCC1=CC(=NO1)CCC(=O)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction (TLC checking)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the product is crystallized from acetone

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NCC1=CC(=NO1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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